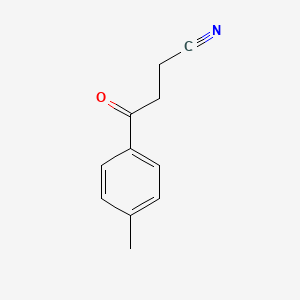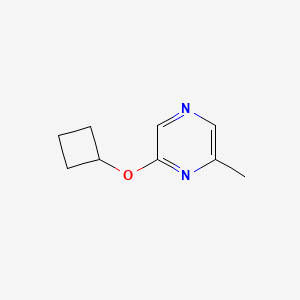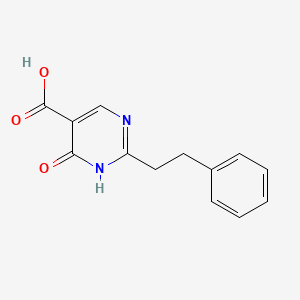
4-(4-Methylphenyl)-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(4-Methylphenyl)-4-oxobutanenitrile can be achieved through various methods. A notable approach involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, producing versatile derivatives that serve as precursors for the synthesis of polyfunctionally substituted heterocycles (Khalik, 1997). Another method involves Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, demonstrating the compound's utility in generating complex molecular structures (Han et al., 2015).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(4-Methylphenyl)-4-oxobutanenitrile has been detailed through various spectroscopic techniques. Studies have confirmed the structure of related compounds through IR, NMR, and X-ray diffraction studies, providing insight into the compound's molecular geometry and electronic structure (Raju et al., 2015).
Chemical Reactions and Properties
This compound exhibits a range of reactivities that make it a valuable intermediate in organic synthesis. It has been used in the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting its versatility in heterocyclic synthesis (Khalik, 1997). Additionally, its derivatives have been explored for anti-inflammatory activity, although none matched the activity of standard compounds, underscoring the importance of structural variation in medicinal chemistry (Kuchař et al., 1995).
Physical Properties Analysis
The physical properties of 4-(4-Methylphenyl)-4-oxobutanenitrile and its derivatives, such as melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. While specific physical properties are not detailed in the available literature, they are typically inferred from related compounds and are critical for practical applications in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various reagents, define the utility of 4-(4-Methylphenyl)-4-oxobutanenitrile in synthetic chemistry. Its ability to undergo condensation reactions, act as a precursor for heterocyclic compounds, and participate in annulation reactions highlights its chemical versatility (Khalik, 1997; Han et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
- 4-Phenyl-3-oxobutanenitrile derivatives are used for synthesizing a variety of polyfunctionally substituted heterocycles, demonstrating their versatility in chemical synthesis (Khalik, 1997).
Antiviral and Anticancer Activities
- Molecular docking studies on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives showed potential antiviral and anticancer activities, highlighting their significance in pharmaceutical research (Yaccoubi et al., 2022).
Novel Compounds Synthesis
- The compound has been used in the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing its utility in creating new chemical entities (Han et al., 2015).
Studying Molecular Interactions
- Research on β-ketoarylhydrazones, including 4-phenyl-3-oxobutanenitrile derivatives, has contributed to understanding intramolecular hydrogen bonding and other molecular interactions, useful in structural chemistry (Bertolasi et al., 1999).
Novel Pyridazinones Synthesis
- 4-Aryl-3-bis(methylthio)methylene-4-oxobutanenitriles have been used to synthesize novel pyridazinones, indicating their role in developing new therapeutic agents (Singh et al., 1988).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQRUCHJWFRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-4-oxobutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)
![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)
![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)
